Isohyodeoxycholic acid

概要

説明

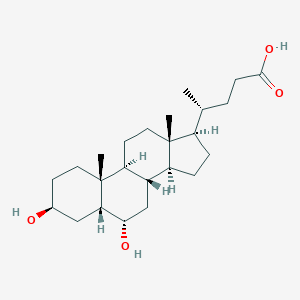

Isohyodeoxycholic acid is a bile acid, a type of steroid acid found predominantly in the bile of mammals. It is a secondary bile acid, meaning it is formed by the bacterial action on primary bile acids in the intestines. This compound is known for its role in the emulsification of fats and the absorption of fat-soluble vitamins in the digestive system .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of isohyodeoxycholic acid typically involves the hydroxylation of cholic acid derivatives. The process includes several steps:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.

Oxidation and Reduction: These steps are used to modify the functional groups on the molecule.

Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as pig bile. The process includes:

Extraction: Bile is collected and treated to isolate the bile acids.

Crystallization: The bile acids are crystallized to separate this compound from other components.

Purification: Further purification is done using techniques like esterification and precipitation.

化学反応の分析

Types of Reactions: Isohyodeoxycholic acid undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .

科学的研究の応用

Isohyodeoxycholic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex steroid molecules.

Biology: Studied for its role in the regulation of lipid metabolism and gut microbiota.

Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.

Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent .

作用機序

Isohyodeoxycholic acid exerts its effects through several mechanisms:

類似化合物との比較

Hyodeoxycholic Acid: Similar in structure but differs in the position of hydroxyl groups.

Chenodeoxycholic Acid: Another bile acid with different hydroxylation patterns.

Deoxycholic Acid: Lacks the hydroxyl group present in isohyodeoxycholic acid

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties and therapeutic potential compared to other bile acids .

生物活性

Isohyodeoxycholic acid (IHDCA) is a bile acid derivative that has garnered attention for its potential biological activities, particularly in lipid metabolism, cholesterol homeostasis, and anti-inflammatory effects. This article reviews the current understanding of IHDCA's biological activity, supported by recent research findings and case studies.

Overview of this compound

IHDCA is a secondary bile acid formed from the microbial metabolism of primary bile acids in the intestines. It is structurally similar to hyodeoxycholic acid (HDCA) and has been studied for its effects on metabolic disorders and cardiovascular health.

-

Lipid Metabolism :

- IHDCA has been shown to influence lipid metabolism by modulating cholesterol absorption and excretion. Studies indicate that IHDCA supplementation can lead to a significant decrease in plasma total cholesterol levels by inhibiting intestinal cholesterol absorption. For example, one study reported a 76% reduction in cholesterol absorption in mice fed IHDCA compared to controls .

- Atheroprotection :

- Gene Expression Modulation :

Table 1: Summary of Key Studies on IHDCA

Clinical Implications

The findings surrounding IHDCA suggest potential therapeutic applications in managing dyslipidemia and atherosclerosis. The ability to enhance HDL function and reduce cholesterol absorption positions IHDCA as a candidate for future drug development aimed at cardiovascular disease prevention.

特性

IUPAC Name |

(4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGABKXLVXPYZII-MMTMODRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415286 | |

| Record name | Isohyodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isohyodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

570-84-3 | |

| Record name | (3β,5β,6α)-3,6-Dihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isohyodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isohyodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。